

NMR Characterization of Cardiolipin Disodium Salt: A Comparative Technical Guide

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Compound of Interest

Compound Name: *Cardiolipin (E. coli, Disodium Salt)*

Cat. No.: *B14077752*

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Executive Summary: The Case for Disodium Salt

In the development of lipid nanoparticles (LNPs) and mitochondrial-targeted therapeutics, Cardiolipin (CL) is a critical excipient. However, its unique dimeric structure (four acyl chains, three glycerol backbones, two phosphates) presents significant characterization challenges.

While natural Cardiolipin is often isolated as a calcium or mixed salt, the Disodium Salt (CL- Na_2) form has emerged as the gold standard for synthetic and semi-synthetic preparations. This guide objectively compares the NMR characterization of CL- Na_2 against alternative salt forms (Ammonium, Calcium) and alternative analytical methods (HPLC-CAD/MS).

Key Takeaway: The Disodium salt offers superior stability and defined stoichiometry but requires a specific "ternary solvent system" for NMR analysis to prevent signal broadening caused by micellar aggregation—a nuance often missed in standard protocols.

Technical Deep Dive: The Physics of CL- Na_2 NMR

Cardiolipin is an anionic phospholipid. In non-polar solvents (e.g., pure Chloroform), the sodium counterions drive the formation of "Inverted Hexagonal" or "Reverse Micelle" structures. These aggregates restrict molecular tumbling, causing:

- Dipolar Broadening: Loss of J-coupling resolution in ^1H NMR.
- Chemical Shift Anisotropy (CSA): Broad, asymmetric peaks in ^{31}P NMR.

To characterize CL- Na_2 effectively, one must break these aggregates. Unlike Ammonium salts (CL- NH_4), which are often soluble in pure CDCl_3 , CL- Na_2 requires a polar co-solvent (Methanol) and a "chaotropic" aqueous component (D_2O) to solvate the sodium ions and release the monomeric lipid.

Comparative Analysis: Salt Forms in NMR

Feature	Disodium Salt (CL- Na_2)	Ammonium Salt (CL- NH_4)	Calcium Salt (CL-Ca)
Solubility (CDCl_3)	Insoluble / Aggregates	Soluble	Insoluble
Preferred Solvent	CDCl_3 : MeOD : D_2O	Pure CDCl_3	Requires EDTA extraction first
^{31}P NMR Line Width	Sharp (< 5 Hz) in ternary mix	Sharp (< 2 Hz)	Broad / Invisible (Solid state required)
Handling	Hygroscopic; requires dry box	Volatile counterion (NH_3 loss potential)	Stable, but hard to analyze
Biological Relevance	High (mimics physiological Na^+ environment)	Low (artifact of synthesis)	High (mitochondrial storage form)

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Expert Insight: Do not attempt to protonate CL- Na_2 to the free acid for NMR. The acidic phosphate groups will catalyze acyl migration (isomerization) on the glycerol backbone, invalidating your purity data. Stick to the salt form in buffered solvents.

Methodological Comparison: NMR vs. HPLC

Why use NMR when HPLC-MS exists? The choice depends on the "Question of Interest."

Metric	^{31}P / ^1H NMR	HPLC-MS / CAD
Primary Output	Molar Purity & Headgroup Identity	Molecular Weight & Acyl Chain Distribution
Quantification	Absolute (qNMR) - No standard needed	Relative - Requires response factors
LOD (Limit of Detection)	Moderate (~0.1 mg)	High (pg range)
Specificity	Distinguishes PA, PG, and CL headgroups	Distinguishes chain lengths (C18:1 vs C18:2)
Blind Spot	Cannot easily separate chain isomers	Often misses inorganic phosphate salts

Verdict: Use NMR for lot release (identity/bulk purity) and HPLC for detailed impurity profiling (lyso-lipids/oxidation).

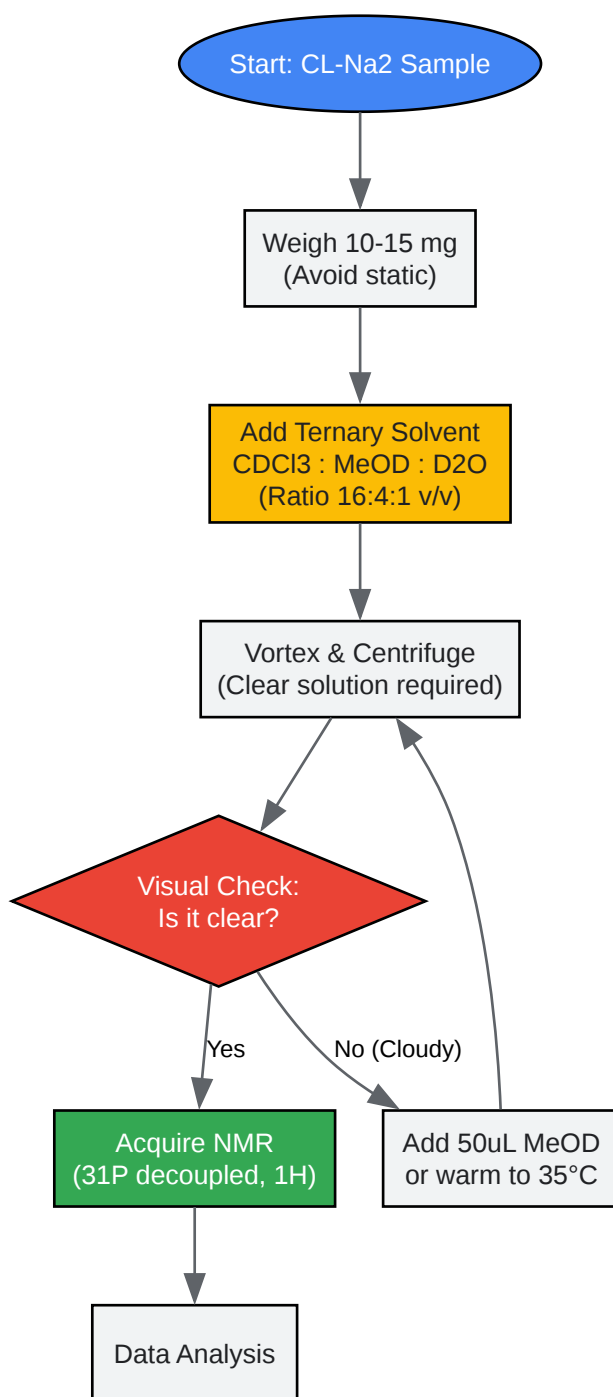
Experimental Protocol: High-Resolution NMR of CL- Na_2

This protocol utilizes a Self-Validating System: The resolution of the glycerol backbone protons in ^1H NMR serves as the internal check for proper solubility.

Materials

- Analyte: Cardiolipin Disodium Salt (~10 mg)
- Solvent A: Chloroform-d (CDCl_3), 99.8% D + 0.05% TMS
- Solvent B: Methanol-d4 (MeOD)
- Solvent C: Deuterium Oxide (D_2O)

Workflow Diagram



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Caption: Optimized workflow for solubilizing Cardiolipin Disodium Salt to ensure monomeric dispersion for high-resolution NMR.

Step-by-Step Procedure

- Solvent Preparation: Pre-mix CDCl_3 : MeOD : D_2O in a 16 : 4 : 1 (v/v/v) ratio.
 - Why? This specific ratio creates a single phase that solvates the hydrophobic tails (CDCl_3) and the ionic headgroup (MeOD/ D_2O) simultaneously.
- Sample Dissolution: Add 0.6 mL of the solvent mixture to 10 mg of CL- Na_2 .
 - Critical: Vortex vigorously for 30 seconds. If the solution is cloudy, the sodium salt is aggregating. Add MeOD in 10 μL increments until clear.
- Acquisition Parameters (Bruker 400 MHz equivalent):
 - ^{31}P NMR: Inverse gated decoupling (to suppress NOE for integration), Relaxation delay (D1) = 5-10 sec (Phospholipids have long T1s).
 - ^1H NMR: standard pulse, D1 = 2 sec.

Data Interpretation & Reference Values

^{31}P NMR Spectrum (162 MHz)

The ^{31}P spectrum is the primary purity assay.

Species	Chemical Shift (δ ppm)*	Multiplicity	Notes
Cardiolipin (CL)	0.5 - 1.5	Singlet (Broad)	The two phosphates usually overlap unless chiral shift reagents are used.
Phosphatidic Acid (PA)	0.0 - 0.5	Singlet	Common hydrolysis degradant. pH dependent shift.[1]
Phosphatidylglycerol (PG)	~ 0.5 - 1.0	Singlet	Precursor/degradant. Often overlaps with CL; requires spiking to confirm.
Inorganic Phosphate	> 2.0	Singlet	Indicates total headgroup cleavage.

*Note: Shifts are relative to 85% H₃PO₄ external standard. Exact position varies with water content and pH.

¹H NMR Spectrum (400 MHz)

Used to confirm the "Disodium" stoichiometry (absence of NH₄ peaks) and acyl chain integrity.

Region	Shift (δ ppm)	Assignment	Diagnostic Value
Olefinic	5.2 - 5.5	-CH=CH-	Unsaturation check (integral vs. CH ₃).
Glycerol (Central)	5.1 - 5.3	CH (Central Glycerol)	Key ID: This methine is unique to the CL "bridge".
Headgroup	3.8 - 4.5	P-O-CH ₂ -	Complex multiplets. Broadening here indicates aggregation.
Bis-Allylic	2.7 - 2.9	=CH-CH ₂ -CH=	Oxidation marker. Loss of area = peroxidation.
Ammonium	7.0 - 7.5	NH ₄ ⁺	Must be ABSENT for Disodium salt product.

Troubleshooting: The "Self-Validating" Signals

How do you know your NMR data is reliable? Look for these two indicators:

- The "Glycerol Bridge" Resolution: In ¹H NMR, the central glycerol proton (connecting the two phosphate groups) resonates near 5.2 ppm. If this signal is a broad hump, your sample is aggregated. If it is a resolved quintet/multiplet, your solvent system is working, and the data is valid.
- The ³¹P Baseline: A "rolling" baseline in ³¹P NMR suggests paramagnetic impurities (e.g., trace iron from synthesis) or incomplete relaxation. Ensure D1 ≥ 5 seconds.

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